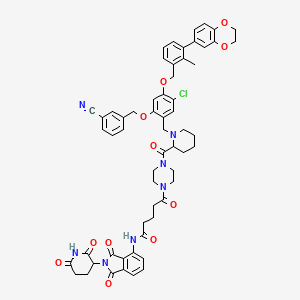
PROTAC PD-1/PD-L1 degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC PD-1/PD-L1 degrader-1 is a compound designed to target and degrade the proteins Programmed Cell Death Protein 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1)It effectively inhibits the interaction between PD-1 and PD-L1, which plays a crucial role in immune checkpoint regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PD-1/PD-L1 degrader-1 involves multiple steps, including the preparation of the Cereblon E3 ligase ligand, the linker, and the PD-1/PD-L1 binding moiety. The synthetic route typically includes:
Preparation of the Cereblon E3 Ligase Ligand: This involves the synthesis of a thalidomide derivative, which is then functionalized to attach a linker.
Linker Synthesis: The linker is synthesized separately and is designed to connect the Cereblon E3 ligase ligand to the PD-1/PD-L1 binding moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, solvent, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the product.
化学反应分析
Types of Reactions
PROTAC PD-1/PD-L1 degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker or the PD-1/PD-L1 binding moiety.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups on the linker or binding moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the linker or binding moiety, while reduction may produce reduced forms of these components .
科学研究应用
PROTAC PD-1/PD-L1 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of PD-1/PD-L1 in various biochemical processes.
Biology: Employed in cellular studies to investigate the effects of PD-1/PD-L1 degradation on immune cell function and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing the immune response against tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting immune checkpoints.
作用机制
PROTAC PD-1/PD-L1 degrader-1 exerts its effects by recruiting the Cereblon E3 ligase to the PD-1/PD-L1 proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the interaction between PD-1 and PD-L1, thereby restoring the immune response in a co-culture model of Hep3B/OS-8/hPD-L1 cells and CD3 T cells . The molecular targets involved include the PD-1 and PD-L1 proteins, as well as the Cereblon E3 ligase .
相似化合物的比较
Similar Compounds
PROTAC PD-L1 degrader-1: Another PROTAC compound targeting PD-L1, but with different linker and binding moieties.
ARV-471: A Cereblon-based estrogen receptor PROTAC degrader used in breast cancer research.
dBET6: A selective degrader of BET proteins based on PROTAC technology.
Uniqueness
PROTAC PD-1/PD-L1 degrader-1 is unique in its ability to specifically target and degrade both PD-1 and PD-L1 proteins, making it a powerful tool for studying and potentially treating diseases involving immune checkpoint regulation. Its design allows for precise modulation of the immune response, which is not achievable with traditional small molecule inhibitors .
属性
IUPAC Name |
5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXMPCTSMEQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58ClN7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
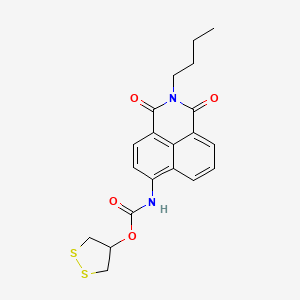
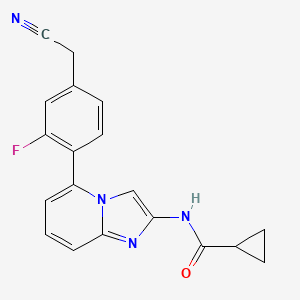
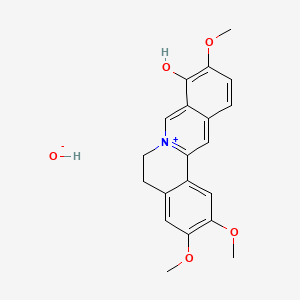
![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)
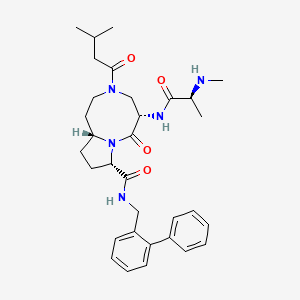
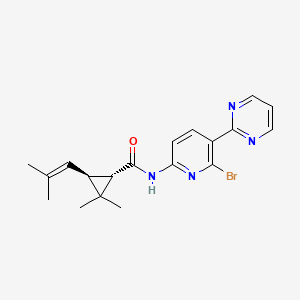
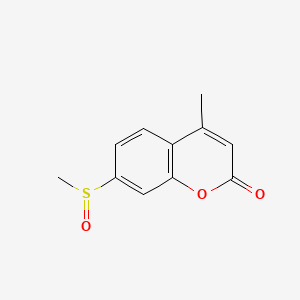
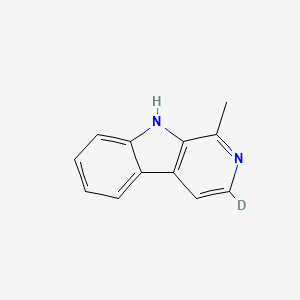

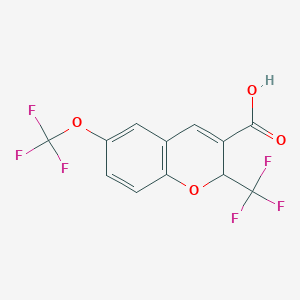
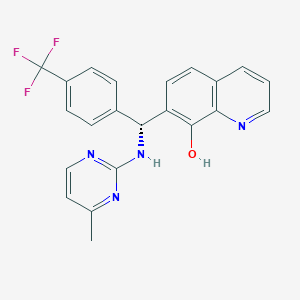
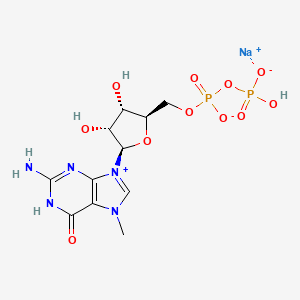
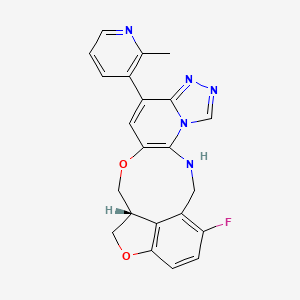
![(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide](/img/structure/B8210155.png)
